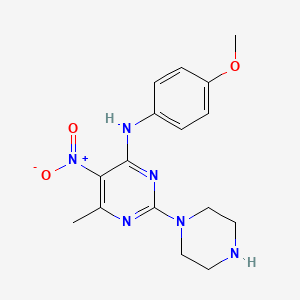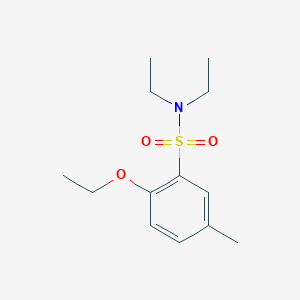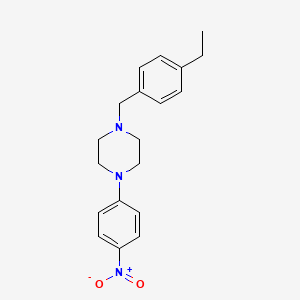![molecular formula C13H19NO4 B5038608 1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)
1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and has been used in scientific research for its potential therapeutic benefits.
Mechanism of Action
MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, meaning it blocks the activity of the NMDA receptor. This results in a dissociative state, which is characterized by feelings of detachment from the environment and oneself. MXE also affects the serotonin and dopamine systems in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects, including altered perception, dissociation, euphoria, and hallucinations. MXE can also cause sedation, ataxia, and impaired cognition. In some cases, MXE has been associated with adverse effects such as seizures, psychosis, and death.
Advantages and Limitations for Lab Experiments
MXE has several advantages for use in lab experiments, including its potency, selectivity, and relative safety compared to other dissociative anesthetics. However, MXE also has several limitations, including its potential for abuse and dependence, and the lack of long-term safety data.
Future Directions
Future research on MXE should focus on its potential therapeutic benefits, particularly in the treatment of depression, anxiety, and PTSD. Additional studies are needed to determine the optimal dosage and administration route for MXE, as well as its long-term safety and potential for abuse. Further research is also needed to better understand the mechanism of action of MXE and its effects on the brain and body.
Synthesis Methods
MXE can be synthesized using a variety of methods, including the reaction of 3-methoxyphenylacetone with cyclohexylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 3-methoxyphenylacetone with 3,4-methylenedioxyphenyl-2-nitropropene, followed by reduction with lithium aluminum hydride.
Scientific Research Applications
MXE has been used in scientific research for its potential therapeutic benefits, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). MXE has also been studied for its potential use in pain management and as an anesthetic.
properties
IUPAC Name |
1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(7-15-2)14-6-10-4-11(16-3)13-12(5-10)17-8-18-13/h4-5,9,14H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVNCRDEPAFGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC2=C(C(=C1)OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]propan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)

![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)
![N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)



![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone](/img/structure/B5038613.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![methyl 4-chloro-3-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5038630.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5038632.png)